N-(phenylcarbonyl)glycyl-(E)-N-(3,4-dimethoxybenzylidene)glycinamide
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Overview
Description
N-(phenylcarbonyl)glycyl-(E)-N-(3,4-dimethoxybenzylidene)glycinamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a phenylcarbonyl group, a glycyl group, and a dimethoxybenzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(phenylcarbonyl)glycyl-(E)-N-(3,4-dimethoxybenzylidene)glycinamide typically involves the following steps:
Formation of the Phenylcarbonyl Group: This can be achieved through the reaction of benzoyl chloride with glycine in the presence of a base such as sodium hydroxide.
Introduction of the Glycyl Group: The resulting compound is then reacted with another molecule of glycine to form the glycyl group.
Formation of the Dimethoxybenzylidene Group: Finally, the compound is reacted with 3,4-dimethoxybenzaldehyde under acidic conditions to form the dimethoxybenzylidene group.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(phenylcarbonyl)glycyl-(E)-N-(3,4-dimethoxybenzylidene)glycinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenylcarbonyl and dimethoxybenzylidene groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-(phenylcarbonyl)glycyl-(E)-N-(3,4-dimethoxybenzylidene)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(phenylcarbonyl)glycine: Lacks the dimethoxybenzylidene group.
N-(3,4-dimethoxybenzylidene)glycinamide: Lacks the phenylcarbonyl group.
N-(phenylcarbonyl)glycylglycine: Lacks the dimethoxybenzylidene group.
Uniqueness
N-(phenylcarbonyl)glycyl-(E)-N-(3,4-dimethoxybenzylidene)glycinamide is unique due to the presence of both the phenylcarbonyl and dimethoxybenzylidene groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C20H21N3O5 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-[2-[[2-[(3,4-dimethoxyphenyl)methylideneamino]-2-oxoethyl]amino]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C20H21N3O5/c1-27-16-9-8-14(10-17(16)28-2)11-21-18(24)12-22-19(25)13-23-20(26)15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H,22,25)(H,23,26) |
InChI Key |
YEXOOQHEFVUTAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NC(=O)CNC(=O)CNC(=O)C2=CC=CC=C2)OC |
Origin of Product |
United States |
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